(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
Brand Name: Vulcanchem
CAS No.: 913258-07-8
VCID: VC2077552
InChI: InChI=1S/C14H26O4Si/c1-4-19(5-2,6-3)18-13-8-12-10(11(13)9-15)7-14(16)17-12/h10-13,15H,4-9H2,1-3H3/t10-,11-,12+,13-/m1/s1
SMILES: CC[Si](CC)(CC)OC1CC2C(C1CO)CC(=O)O2
Molecular Formula: C14H26O4Si
Molecular Weight: 286.44 g/mol

(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one

CAS No.: 913258-07-8

Cat. No.: VC2077552

Molecular Formula: C14H26O4Si

Molecular Weight: 286.44 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one - 913258-07-8

Specification

CAS No. 913258-07-8
Molecular Formula C14H26O4Si
Molecular Weight 286.44 g/mol
IUPAC Name (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Standard InChI InChI=1S/C14H26O4Si/c1-4-19(5-2,6-3)18-13-8-12-10(11(13)9-15)7-14(16)17-12/h10-13,15H,4-9H2,1-3H3/t10-,11-,12+,13-/m1/s1
Standard InChI Key IZGGSEPXQZJWBP-FVCCEPFGSA-N
Isomeric SMILES CC[Si](CC)(CC)O[C@@H]1C[C@H]2[C@@H]([C@H]1CO)CC(=O)O2
SMILES CC[Si](CC)(CC)OC1CC2C(C1CO)CC(=O)O2
Canonical SMILES CC[Si](CC)(CC)OC1CC2C(C1CO)CC(=O)O2

Introduction

Structural Characteristics and Identification

(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one belongs to the class of cyclopentafuran derivatives with specific stereochemistry designated by the prefixes in its name. The compound contains a bicyclic core structure consisting of a cyclopentane ring fused with a γ-lactone (furanone) ring system. The stereochemical configuration of the compound is crucial to its reactivity and applications in synthetic chemistry.

The compound is characterized by several key identifiers that facilitate its recognition in chemical databases and literature:

ParameterValue
CAS Number913258-07-8
Molecular FormulaC14H26O4Si
Molecular Weight286.44 g/mol
IUPAC Name(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Standard InChIInChI=1S/C14H26O4Si/c1-4-19(5-2,6-3)18-13-8-12-10(11(13)9-15)7-14(16)17-12/h10-13,15H,4-9H2,1-3H3/t10-,11-,12+,13-/m1/s1
Standard InChIKeyIZGGSEPXQZJWBP-FVCCEPFGSA-N
Canonical SMILESCCSi(CC)OC1CC2C(C1CO)CC(=O)O2

The stereochemical designations in the compound name indicate the absolute configuration at four stereocenters: 3aR, 4S, 5R, and 6aS. These configurations are essential for the compound's biological activity and synthetic utility.

Structural Features

The molecule contains several important functional groups:

  • A γ-lactone (2-one) ring that provides rigidity to the structure

  • A hydroxymethyl group at the 4-position that can participate in various chemical transformations

  • A triethylsilyl protecting group at the 5-position that shields the hydroxyl group from unwanted reactions

  • Four stereogenic centers that define the three-dimensional orientation of the molecule

The triethylsilyl (TES) group serves as a protecting group for the hydroxyl functionality, allowing selective reactions at other positions in the molecule. This protection strategy is common in multi-step organic synthesis to control reactivity and selectivity.

Synthesis Methods

The synthesis of (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one typically involves the protection of a hydroxyl group in the precursor compound, (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one (also known as Corey lactone diol), with a triethylsilyl group.

General Synthetic Approach

The synthesis generally proceeds through the following steps:

  • Preparation of the Corey lactone diol precursor

  • Selective protection of the 5-hydroxyl group with triethylsilyl chloride

  • Purification of the final product

A typical procedure for the silylation step involves:

  • Dissolving the precursor compound (Corey lactone diol) in anhydrous DMF

  • Adding imidazole as a base catalyst

  • Slowly adding chlorotriethylsilane (TESCl) at low temperature (typically 0°C)

  • Allowing the reaction to warm to room temperature and stirring for several hours

  • Quenching with water and extracting with ethyl acetate

  • Purifying by column chromatography

The reaction typically provides high yields, with literature reporting yields of approximately 90% for similar silylation reactions .

Reaction Mechanism

The silylation reaction follows a nucleophilic substitution mechanism:

  • The imidazole deprotonates the 5-hydroxyl group, generating an alkoxide ion

  • The alkoxide attacks the silicon center of the triethylsilyl chloride

  • Chloride is displaced, forming the silyl ether and imidazolium chloride as a byproduct

The selectivity for the 5-hydroxyl over the hydroxymethyl group is likely due to steric factors and the relative acidity of the hydroxyl groups in the molecule.

Physicochemical Properties

Understanding the physicochemical properties of (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one is essential for its handling, storage, and application in synthetic procedures.

Physical Properties

While specific physical data for this exact compound is limited in the search results, we can infer some properties based on its structure and related compounds:

  • Appearance: Likely a white to off-white crystalline solid

  • Solubility: Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate; limited solubility in water

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids that can cleave the silyl ether

The related compound without the triethylsilyl group, (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one, has a melting point of 117-119°C and an optical rotation of −44° (c=1.4 in Methanol) . The addition of the triethylsilyl group would likely alter these properties.

Chemical Reactivity

The compound exhibits several reactive sites:

  • The hydroxymethyl group can undergo oxidation, substitution, or elimination reactions

  • The lactone carbonyl can participate in nucleophilic addition reactions

  • The triethylsilyl ether is susceptible to cleavage under acidic conditions or with fluoride sources (such as TBAF)

  • The cyclic structure provides conformational constraints that can influence stereoselectivity in reactions

Applications in Organic Synthesis

(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one serves as a valuable intermediate in complex organic synthesis, particularly in the preparation of prostaglandins and related bioactive compounds.

As a Building Block in Complex Molecule Synthesis

The compound's utility stems from several factors:

  • Defined stereochemistry that can be transferred to more complex structures

  • Orthogonal protection strategy that allows selective functionalization

  • Lactone functionality that can be transformed into various other functional groups

  • Presence of a primary alcohol (hydroxymethyl) that serves as a handle for further elaboration

These features make it particularly valuable in the synthesis of prostaglandins and prostaglandin analogues, which require precise stereochemical control and sequential functionalization steps.

Role in Prostaglandin Synthesis

The cyclopenta[b]furan scaffold is a key structural element in prostaglandin synthesis. The compound can be transformed through:

  • Elaboration of the hydroxymethyl group to introduce the α-chain of prostaglandins

  • Opening of the lactone ring to establish the ω-chain

  • Manipulation of the protected hydroxyl group after removal of the silyl protecting group

These transformations allow for the construction of the prostaglandin framework with precise control over stereochemistry, which is crucial for biological activity .

Comparison with Related Compounds

To better understand the significance of (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one, it is instructive to compare it with structurally related compounds.

Comparison with Unprotected Corey Lactone

The parent compound, (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one (Corey lactone diol), differs from our target compound by lacking the triethylsilyl protecting group:

FeatureCorey Lactone DiolTES-Protected Derivative
CAS Number32233-40-2913258-07-8
Molecular FormulaC8H12O4C14H26O4Si
Molecular Weight172.18 g/mol286.44 g/mol
ReactivityBoth hydroxyl groups reactiveSelective reactivity at hydroxymethyl group
SolubilityMore polar, better solubility in protic solventsLess polar, better solubility in aprotic organic solvents
SynonymsL-Corey lactone, Corey lactone diolTES-protected Corey lactone

The primary advantage of the TES-protected derivative is the ability to selectively functionalize the hydroxymethyl group without affecting the 5-hydroxyl position .

Comparison with Other Protected Derivatives

Various protecting groups can be used instead of the triethylsilyl group, each offering different stability profiles and deprotection conditions:

  • Tetrahydropyranyl (THP): (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one

    • More stable under basic conditions

    • Cleaved under mild acidic conditions

  • Functionalized derivatives: (3aR,4R,5R,6aS)-Hexahydro-4-[(1E)-3-oxo-1-octen-1-yl]-5-[(triethylsilyl)oxy]-2H-cyclopenta[b]furan-2-one

    • Contain additional functionalities for further synthetic elaboration

    • Serve as more advanced intermediates in prostaglandin synthesis

The choice of protecting group depends on the specific synthetic strategy, reaction conditions, and subsequent transformations planned.

Research Findings and Future Directions

Research on (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one and related compounds continues to evolve, with focus on improving synthetic efficiency and exploring new applications.

Current Research Trends

Recent research on this compound class has focused on:

  • Development of more efficient synthesis methods, including catalytic approaches

  • Exploration of new protecting group strategies for orthogonal functionalization

  • Application in the synthesis of novel prostaglandin analogues with improved pharmacological profiles

  • Investigation of the compound's utility in the synthesis of other natural products and bioactive molecules

Future Directions

Potential future research directions include:

  • Application of modern synthetic methodologies, such as flow chemistry and green chemistry approaches, to improve the efficiency and sustainability of the synthesis

  • Exploration of alternative protecting groups that offer improved selectivity or novel deprotection triggers

  • Investigation of the compound's utility in the synthesis of complex natural products beyond prostaglandins

  • Development of libraries of analogues for structure-activity relationship studies in drug discovery

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator